molecular formula C14H17NO2 B1382710 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 1821237-72-2

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B1382710
CAS No.: 1821237-72-2
M. Wt: 231.29 g/mol
InChI Key: GFVULRVZLGNKEI-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[320]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt chloride (CoCl2) as catalysts in methanol under reflux conditions . This method yields the desired compound with a moderate yield of around 52%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar reduction processes with optimization for scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the bicyclic structure, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: Similar in structure but with a different ring system.

    Ampicillin: A well-known antibiotic with a similar azabicyclo ring system.

    Tazobactam: A β-lactamase inhibitor with a related bicyclic structure.

Uniqueness

3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific ring system and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVULRVZLGNKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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